Benzyl-PEG17-t-butyl ester
Description
Evolution and Significance of Polyethylene (B3416737) Glycol (PEG) in Synthetic and Biological Chemistry
Polyethylene glycol (PEG) is a polyether compound that has become a cornerstone in both synthetic and biological chemistry due to its unique properties. chempep.com The journey of PEG began in the 1940s with a commercial product known as Carbowax, which found use in a wide array of applications. mdpi.com The production of polyethylene glycol was first reported in 1859 by researchers A. V. Lourenço and Charles Adolphe Wurtz, who independently isolated the compound. wikipedia.org
The transformative moment for PEG in the biomedical field came in the late 1970s with the advent of "PEGylation." chempep.comnih.gov This process, pioneered by Professor Frank Davis and his team, involves the covalent attachment of PEG chains to biologically active molecules like proteins and peptides. mdpi.comnih.gov The primary goals of PEGylation were to decrease the immunogenicity of therapeutic proteins and prolong their circulation time in the bloodstream. mdpi.comdrug-dev.com The first FDA-approved PEGylated product, Adagen (pegademase bovine), validated the clinical potential of this technology in the 1990s for treating severe combined immunodeficiency disease (SCID). mdpi.comnih.gov
The significance of PEG stems from a combination of desirable characteristics:
Biocompatibility: PEG exhibits minimal toxicity and is generally non-immunogenic, making it suitable for in vivo applications. chempep.comuniversci.com
Hydrophilicity: As a "water-loving" polymer, PEG is highly soluble in aqueous solutions and can enhance the solubility of hydrophobic molecules it is attached to. chempep.combritannica.com
Flexibility: The polymer chain possesses high flexibility due to the free rotation around its C-O bonds. chempep.com
Versatility: PEG can be chemically modified with various functional groups, allowing it to be used in a multitude of applications, including drug delivery, surface modification of materials, and as a solvent in green chemistry. universci.comresearchgate.net
Over the decades, PEGylation technology has evolved significantly, moving from randomly attaching small, linear PEGs to site-specific conjugation using larger, branched PEG structures to better preserve the bioactivity of the conjugated molecule. creativepegworks.com
Table 1: Evolution of PEGylation Technology
| Generation | Time Period | Key Characteristics | Examples/Milestones |
| First Generation | 1970s - 1990s | Random conjugation of small, linear PEGs (e.g., 5 kDa) to multiple sites on a protein. creativepegworks.com | Adagen®, Oncaspar® creativepegworks.com |
| Second Generation | Early 2000s | Site-specific conjugation using larger (e.g., 40 kDa) and branched PEGs to improve purity and pharmacokinetic profiles. drug-dev.comcreativepegworks.com | Pegasys®, PegIntron® drug-dev.com |
| Third Generation | Present | Focus on cleavable linkers, custom architectures, and preserving the biological activity of the conjugated therapeutic. creativepegworks.comacs.org | Development of advanced Antibody-Drug Conjugates (ADCs) and PROTACs. |
Defining the Role of Heterobifunctional Molecular Scaffolds in Contemporary Research
A molecular scaffold is a core structure to which different functional groups or molecules can be attached. A heterobifunctional scaffold, or linker, is a specialized type of scaffold that possesses two different reactive functional groups at its termini. purepeg.com This dual-reactivity is crucial as it allows for the specific and controlled connection of two distinct molecular entities, such as a drug and a targeting molecule. purepeg.comnih.gov
The role of these scaffolds in modern research is indispensable, particularly in the fields of bioconjugation, drug delivery, and diagnostics. chempep.compurepeg.comconicet.gov.ar They serve as bridges, linking different components to create a single, multifunctional construct with properties superior to the individual parts. For example, in the development of Antibody-Drug Conjugates (ADCs), a heterobifunctional linker connects a highly potent cytotoxic drug to a monoclonal antibody. purepeg.comjenkemusa.com The antibody guides the conjugate to cancer cells, and the linker ensures the drug is released only at the target site, thereby increasing efficacy and reducing systemic toxicity. purepeg.com
Key applications of heterobifunctional scaffolds include:
Targeted Drug Delivery: Linking therapeutic agents to targeting ligands (e.g., antibodies, peptides) to ensure specific delivery to diseased cells or tissues. purepeg.comnih.gov
PROTACs (Proteolysis-Targeting Chimeras): Connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase to induce the degradation of the target protein. medchemexpress.com
Surface Functionalization: Modifying the surfaces of nanoparticles or biomaterials to improve their stability, biocompatibility, or to attach bioactive molecules. plos.org
Diagnostic Probes: Assembling probes that contain both a targeting element and a reporter molecule (e.g., a fluorophore) for imaging and sensing applications. acs.org
Strategic Importance of Benzyl-PEG17-t-butyl ester as a Versatile Chemical Building Block
This compound is a prime example of a heterobifunctional PEG linker designed for advanced applications in chemical synthesis, most notably in the construction of PROTACs. medchemexpress.commedchemexpress.com Its strategic importance lies in the specific functionalities imparted by its three key components: the benzyl (B1604629) group, the PEG17 chain, and the tert-butyl ester group.
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₈H₈₈O₂₀ |
| Appearance | Typically a liquid or semi-solid |
| Key Functional Groups | Benzyl ether, Polyethylene glycol chain (17 units), tert-Butyl ester |
| Primary Application | Heterobifunctional linker, particularly for PROTAC synthesis. medchemexpress.commedchemexpress.com |
The versatility of this molecule stems from its carefully designed architecture:
The Benzyl (Bn) Group: This group serves as a stable protecting group for a terminal alcohol. In a synthetic route, the benzyl group can be removed under specific conditions (e.g., hydrogenolysis) to reveal a hydroxyl group (-OH). This newly exposed hydroxyl can then be further functionalized or used to attach the building block to another molecule. Its presence allows for selective reactions at the other end of the molecule without affecting this terminus.
The Polyethylene Glycol (PEG17) Chain: The core of the linker is a discrete PEG chain with exactly 17 ethylene (B1197577) oxide units. This monodisperse nature is critical for creating well-defined final conjugates, as opposed to traditional polydisperse PEGs. nih.gov The PEG chain provides several advantages:
It acts as a flexible spacer, providing optimal distance and orientation between the two conjugated molecules to avoid steric hindrance and allow for proper biological interaction.
It significantly enhances the aqueous solubility and biocompatibility of the final construct. chempep.com
The tert-Butyl (t-Bu) Ester Group: This is a protecting group for a carboxylic acid functionality. The tert-butyl ester is stable under many reaction conditions but can be readily cleaved under acidic conditions (e.g., using trifluoroacetic acid) to yield a free carboxylic acid (-COOH). rsc.org This carboxylic acid is a common handle for conjugation, often activated to react with amine groups on proteins or other molecules.
The heterobifunctional nature—a protected alcohol at one end and a protected carboxylic acid at the other—makes this compound a highly valuable and adaptable building block for the stepwise, controlled synthesis of complex molecules like PROTACs and other bioconjugates.
Overview of Research Paradigms and Foundational Contributions Utilizing PEG-Based Linkers
The use of PEG-based linkers has become a central paradigm in the development of advanced therapeutics and research tools. chempep.combiochempeg.com Their ability to improve the pharmacokinetic and physicochemical properties of conjugated molecules has led to significant breakthroughs.
Foundational research has established several key strategies involving PEG linkers:
Antibody-Drug Conjugates (ADCs): PEG linkers are widely used in ADCs to connect the antibody and the cytotoxic payload. biochempeg.com Research has shown that incorporating a PEG linker can improve the stability and solubility of the ADC and that the length of the PEG chain can be optimized to balance circulation half-life with cytotoxic activity. mdpi.com
Nanoparticle Drug Delivery: PEG linkers are integral to lipid nanoparticle (LNP) systems, such as those used for mRNA delivery. biochempeg.com Heterobifunctional PEG linkers can anchor targeting ligands to the surface of nanoparticles, enhancing their delivery to specific cells while the PEG coating provides "stealth" properties, helping the nanoparticles evade the immune system. purepeg.com
Cleavable Linker Strategies: Advanced research focuses on designing "smart" PEG linkers that are stable in circulation but are cleaved by specific triggers within the target cell environment (e.g., pH changes, specific enzymes). This allows for the controlled release of a drug at its site of action. acs.org This approach is also used in analytical chemistry to enable easier characterization of complex PEGylated proteins. acs.org
Studying Biological Processes: PEG linkers are also employed as tools in basic research. For instance, researchers have used PEG linkers to synthesize probes to study protein modifications and their role in neurodegenerative diseases like Parkinson's. broadpharm.com
The continuous development of novel PEG linkers with diverse functionalities and architectures remains a vibrant area of chemical research, promising to further enhance the capabilities of bioconjugation chemistry and therapeutic design. chempep.com
Structure
2D Structure
Properties
Molecular Formula |
C46H84O19 |
|---|---|
Molecular Weight |
941.1 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C46H84O19/c1-46(2,3)65-45(47)9-10-48-11-12-49-13-14-50-15-16-51-17-18-52-19-20-53-21-22-54-23-24-55-25-26-56-27-28-57-29-30-58-31-32-59-33-34-60-35-36-61-37-38-62-39-40-63-41-42-64-43-44-7-5-4-6-8-44/h4-8H,9-43H2,1-3H3 |
InChI Key |
JBNASOJZTJOITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Precision Chemical Transformations of Benzyl Peg17 T Butyl Ester
Advanced Synthetic Strategies for the Preparation of Benzyl-PEG17-t-butyl ester and Homologous Derivatives
The synthesis of this compound requires a multi-step approach involving the controlled construction of the PEG chain followed by the sequential and selective introduction of the terminal benzyl (B1604629) and t-butyl ester moieties.
Polymerization Techniques for Controlled Polyethylene (B3416737) Glycol Chain Length (PEG17) Elaboration
The precise length of the polyethylene glycol (PEG) chain is crucial for the physicochemical properties of the final molecule. Controlled polymerization techniques are therefore essential for synthesizing PEG chains with a narrow molecular weight distribution, a key feature for applications requiring uniformity. acs.org
Anionic ring-opening polymerization (AROP) of ethylene (B1197577) oxide is a primary method for creating well-defined PEG chains. rsc.orgnih.govacs.orgresearchgate.net This "living" polymerization technique, when initiated with a suitable nucleophile, allows for the sequential addition of ethylene oxide monomers, leading to polymers with predictable molecular weights and low polydispersity. rsc.orgresearchgate.net For instance, using initiators like potassium alkoxides enables the controlled growth of the polymer chain. acs.org The use of strong bases, such as the phosphazene base t-BuP4, can generate functional initiators from various protic compounds, facilitating the synthesis of heterobifunctional PEGs with a high degree of functionalization and narrow molecular weight distribution. acs.org
Atom Transfer Radical Polymerization (ATRP) is another powerful technique for synthesizing well-defined polymers. sigmaaldrich.comrsc.org By employing a PEG-based macroinitiator, block copolymers with controlled architectures can be prepared. rsc.orgacs.org While ATRP is a versatile method for a wide range of monomers, AROP remains a dominant strategy for the direct synthesis of PEG chains from ethylene oxide. sigmaaldrich.comoup.com
Table 1: Comparison of Controlled Polymerization Techniques for PEG Synthesis
| Technique | Description | Advantages | Disadvantages |
|---|---|---|---|
| Anionic Ring-Opening Polymerization (AROP) | A living polymerization method involving the nucleophilic attack of an initiator on ethylene oxide, leading to sequential monomer addition. rsc.orgresearchgate.net | Produces well-defined polymers with predictable molecular weights and low polydispersity. acs.org | Requires stringent reaction conditions to prevent termination reactions. |
| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization technique that utilizes a transition-metal catalyst to reversibly activate and deactivate polymer chains. sigmaaldrich.com | Tolerant to a wider range of functional groups and monomers compared to AROP. rsc.org | May require post-polymerization modification to introduce certain end groups. |
Regioselective Introduction of the Benzyl Ether Terminal Moiety
Once the PEG chain of the desired length is synthesized, the next step involves the regioselective introduction of the benzyl ether group at one of the terminal hydroxyls. This is typically achieved through a Williamson ether synthesis, where the terminal alkoxide of the PEG chain reacts with a benzyl halide (e.g., benzyl bromide). The use of a base is necessary to deprotonate the terminal hydroxyl group, forming the more nucleophilic alkoxide.
Recent advancements in catalysis have provided milder and more efficient methods for benzylation. For example, iron(II/III) chloride has been used as a catalyst for the dehydrative etherification of benzyl alcohols. acs.org Another approach involves the silver-catalyzed alkoxylation of benzylic C(sp³)–H bonds. researchgate.net Furthermore, photoredox catalysis has emerged as a powerful tool for the direct C-H functionalization and arylation of benzyl ethers. nih.gov Graphene oxide has also been explored as a catalyst for the dehydration of benzyl alcohol to form dibenzyl ether, highlighting a green chemistry approach. google.com
Esterification Approaches for the Stereospecific Incorporation of the tert-Butyl Ester Group
The final step in the synthesis of the target molecule is the esterification of the remaining terminal hydroxyl group of the PEG chain with a tert-butyl ester functionality. The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under various conditions and its facile removal under acidic conditions. thieme-connect.com
Traditional methods for forming tert-butyl esters include the reaction of a carboxylic acid with tert-butanol (B103910) or isobutylene (B52900) in the presence of a strong acid catalyst. thieme-connect.com However, these methods can be harsh. Milder alternatives involve the use of tert-butylating agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme-connect.com
Innovation in Green Chemistry for Ester Synthesis: Solvent/Base-Free Electromagnetic Milling and Flow Microreactor Applications
In recent years, green chemistry principles have driven the development of more sustainable synthetic methods.
Electromagnetic Milling (Ball Milling): Solvent-free synthesis using high-speed ball milling has emerged as an environmentally friendly alternative for various organic reactions, including esterification. rsc.org This mechanochemical approach can facilitate direct amidation of esters and has been applied to the synthesis of α,β-unsaturated esters. rsc.orgnih.govchemrxiv.orgresearchgate.net The solid-phase synthesis of starch laurate assisted by a stirring ball mill demonstrates the potential of this technology for producing high fatty acid starch esters in an environmentally friendly manner. acs.org
Flow Microreactor Applications: Flow microreactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. researchgate.net These systems have been successfully employed for the direct synthesis of tert-butyl esters. rsc.orgbeilstein-journals.org The reaction of organolithium reagents with di-tert-butyl dicarbonate under flow conditions provides a straightforward and sustainable method for preparing various tert-butyl esters. beilstein-journals.orgnih.gov Microfluidic systems have also been shown to dramatically shorten reaction times for the anionic ring-opening polymerization of ethylene oxide. oup.com The integration of multiple reaction steps, such as lithiation, borylation, and Suzuki-Miyaura coupling, has been demonstrated in flow microreactor systems. researchgate.net
Catalytic Methodologies for Benzyl and tert-Butyl Ester Formation
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity.
For Benzyl Ether Formation: A variety of catalysts have been developed for the synthesis of benzyl ethers. Iron(II) chloride combined with a pyridine (B92270) bis-imidazoline ligand can catalyze the cross-dehydrative etherification of benzyl alcohols with other alcohols. acs.org Silver-catalyzed C-H alkoxylation of benzylic C(sp³)–H bonds provides another route to benzyl ethers. researchgate.net Other methods include the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) for the chemoselective conversion of benzyl alcohols to their ethers. organic-chemistry.org
For tert-Butyl Ester Formation: Palladium-catalyzed tert-butoxycarbonylation of boronic acids or their pinacol (B44631) esters using di-tert-butyl dicarbonate is an effective method for synthesizing tert-butyl esters. rsc.orgacs.org Bis(trifluoromethanesulfonyl)imide can be used in catalytic amounts to convert carboxylic acids into tert-butyl esters. thieme-connect.comorganic-chemistry.org Tin(II) chloride has been employed as a catalyst for the direct esterification of tert-butyl esters to form other esters and amides. organic-chemistry.org
Table 2: Catalytic Methods for Terminal Group Formation
| Terminal Group | Catalytic Method | Catalyst System | Key Features |
|---|---|---|---|
| Benzyl Ether | Cross-dehydrative etherification | Fe(OTf)₂ with pyridine bis-imidazoline ligand acs.org | Highly chemoselective, good to excellent yields. |
| Benzyl Ether | C-H alkoxylation | Silver catalyst with potassium persulfate researchgate.net | Good functional group tolerance and site selectivity. |
| tert-Butyl Ester | tert-Butoxycarbonylation | Palladium acetate (B1210297) and triphenylphosphine (B44618) acs.org | Applicable to a wide range of boronic acid derivatives. |
| tert-Butyl Ester | Esterification | Catalytic bis(trifluoromethanesulfonyl)imide thieme-connect.comorganic-chemistry.org | Simple, safe, and efficient for various carboxylic acids. |
Orthogonal and Selective Deprotection Strategies for Terminal Functional Group Liberation
The utility of this compound lies in the ability to selectively remove one protecting group while leaving the other intact. This "orthogonal" deprotection allows for sequential chemical modifications at either end of the PEG chain. libretexts.org
The tert-butyl ester is typically cleaved under acidic conditions. libretexts.orgbiochempeg.com Aqueous phosphoric acid has been shown to be a mild and effective reagent for the deprotection of tert-butyl esters, often tolerating other acid-sensitive groups like benzyl ethers. acs.orgorganic-chemistry.org Ytterbium triflate is another catalyst that can selectively cleave tert-butyl esters under mild conditions. niscpr.res.in Conversely, methods using silica (B1680970) gel in refluxing toluene (B28343) have also been reported for the selective cleavage of t-butyl esters over t-butyl ethers. researchgate.net
The benzyl ether group is commonly removed by hydrogenolysis, a reaction that is generally orthogonal to the acid-labile tert-butyl ester. libretexts.org However, other methods for benzyl ether cleavage exist, such as using a boron trichloride-dimethyl sulfide (B99878) complex, which offers a mild alternative that tolerates a variety of other functional groups. organic-chemistry.org It has also been shown that tin(IV) chloride can selectively cleave benzyl esters in the presence of benzyl ethers. cdnsciencepub.comdal.ca
Acid-Mediated Cleavage of the tert-Butyl Ester for Carboxylic Acid Unmasking
The tert-butyl (t-butyl) ester is a widely used protecting group for carboxylic acids due to its stability under basic and nucleophilic conditions, and its facile removal under acidic conditions. organic-chemistry.org In the context of this compound, the selective cleavage of the t-butyl group unmasks a terminal carboxylic acid, making it available for subsequent coupling reactions, such as amide bond formation. This transformation is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). rsc.orgrsc.org A typical procedure involves stirring the ester in a solution of 50% TFA in DCM for a few hours until the starting material is consumed. rsc.orgorgsyn.org
The acid-catalyzed hydrolysis of tert-butyl esters proceeds through a distinct AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. oup.comucoz.com This pathway is favored because of the exceptional stability of the resulting tert-butyl carbocation intermediate. The mechanism involves two key steps:
Protonation: The reaction begins with the protonation of the carbonyl oxygen of the ester by an acid (H⁺). This initial step increases the electrophilicity of the carbonyl carbon. pearson.com
Unimolecular Cleavage: The protonated ester then undergoes a rate-limiting, unimolecular cleavage of the alkyl-oxygen bond. oup.com This C-O bond scission results in the formation of a carboxylic acid and a relatively stable tertiary carbocation (the tert-butyl cation). pearson.comresearchgate.net
The tert-butyl carbocation is then neutralized, typically by losing a proton to form isobutene, a volatile gas that can be easily removed from the reaction mixture. researchgate.netacs.org This entire process is efficient and driven by the formation of the stable carbocation and the gaseous isobutene byproduct. researchgate.net The AAL1 mechanism is characteristic for esters with tertiary alcohols, while esters of primary and secondary alcohols typically hydrolyze via a bimolecular (AAC2) pathway. ucoz.com
While strong acids like TFA are effective, their harshness can be incompatible with sensitive substrates. lookchem.com Consequently, milder and more selective methods have been developed. These protocols often offer improved chemoselectivity, allowing the removal of the t-butyl group in the presence of other acid-sensitive functionalities.
Silica Chloride: Silica chloride (SiO₂-Cl) has been reported as a mild and effective heterogeneous reagent for the cleavage of t-butyl esters. researchgate.net It can selectively deprotect t-butyl esters of phosphates, phosphites, and sulfites. researchgate.net Another related method uses standard flash chromatography-grade silica gel in refluxing toluene to afford the corresponding carboxylic acids in high yields. lookchem.comresearchgate.net This method is particularly useful as it is selective for t-butyl esters over t-butyl ethers. researchgate.net
Transition Metal Catalysis: Lewis acids based on transition metals can facilitate t-butyl ester deprotection under mild conditions. Ferric chloride (FeCl₃), for example, can cleave t-butyl esters on a solid support by coordinating to the ester's oxygen atoms, which weakens the C-O bond and leads to the formation of isobutene and the desired carboxylic acid. acs.orgnih.gov This method has proven compatible with Fmoc-based solid-phase peptide synthesis. nih.gov Other systems, such as those using cerium(III) chloride, have also been used for the selective deprotection of t-butyl esters in the presence of N-Boc groups. organic-chemistry.org
Other Reagent-Based Systems: A novel, transition-metal-free method utilizes a catalytic amount of tris-4-bromophenylamminium radical cation ("magic blue" or MB•⁺) in combination with a hydrosilane like triethylsilane. acs.orgacs.orgorganic-chemistry.org This system efficiently cleaves the C-O bond of t-butyl esters and ethers under gentle conditions, tolerating other functional groups and providing high yields. acs.orgacs.org
Table 1: Selected Reagent-Based Protocols for tert-Butyl Ester Deprotection
| Reagent/Catalyst | Conditions | Substrate Scope | Selectivity & Advantages | Citations |
|---|---|---|---|---|
| Silica Gel | Refluxing Toluene | Broad, including protected amino acids | Mild, heterogeneous, selective over t-butyl ethers and TMSE esters. | lookchem.comresearchgate.net |
| Ferric Chloride (FeCl₃) | Dichloromethane (DCM), 1.5 h | Peptide side chains on solid support | Mild, cost-effective, compatible with Fmoc chemistry. | acs.orgnih.gov |
| Ceric Ammonium (B1175870) Nitrate (CAN) on Silica Gel | Toluene, reflux, 0.2 h | Aryl and alkyl t-butyl esters | Mild, neutral conditions, fast reaction times, high yields (90-99%). | semanticscholar.org |
| Tris-4-bromophenylamminium cation radical (Magic Blue) | Triethylsilane, DCM | Esters, ethers, carbamates, carbonates | Transition-metal-free, mild, high yields (up to 95%), chemoselective. | acs.orgacs.orgorganic-chemistry.org |
| Nickel Boride | Methanol (B129727), ambient temperature | Various acids | Chemoselective cleavage; leaves methyl, ethyl, and trityl esters unaffected. | organic-chemistry.org |
Hydrogenolytic Deprotection of the Benzyl Ether for Primary Alcohol or Amine Functionalization
The benzyl (Bn) group is a common protecting group for alcohols because it is stable across a wide range of acidic and basic conditions. chem-station.com Its removal is most frequently accomplished by catalytic hydrogenation (hydrogenolysis), which reductively cleaves the carbon-oxygen bond to yield the free alcohol and toluene as a byproduct. commonorganicchemistry.comyoutube.com In the case of this compound, this reaction unmasks a primary alcohol at the terminus, which can then be used for further functionalization. While the prompt mentions amine functionalization, the direct product of benzyl ether hydrogenolysis is an alcohol. Subsequent chemical steps would be required to convert this alcohol into an amine.
The success of hydrogenolytic debenzylation depends on several key parameters, including the choice of catalyst, solvent, hydrogen source, temperature, and pressure.
Catalyst: The most common catalyst is Palladium on activated charcoal (Pd/C), typically at a 10% (w/w) loading. blogspot.comresearchgate.net For more resistant substrates or to increase reaction rates, Pearlman's catalyst, Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), is often a more active alternative. blogspot.com
Solvent: Polar solvents such as methanol (MeOH), ethanol (B145695) (EtOH), and ethyl acetate (EtOAc) are standard choices. commonorganicchemistry.comblogspot.com The use of acetic acid as a solvent or co-solvent can facilitate the reaction, particularly for N-benzyl groups, by protonating the heteroatom. blogspot.com
Hydrogen Source: The reaction is typically performed under an atmosphere of hydrogen gas (H₂). commonorganicchemistry.com For safety or to control reactivity, transfer hydrogenation can be employed using hydrogen donors like ammonium formate, cyclohexene, or 1,4-cyclohexadiene (B1204751) in the presence of the palladium catalyst. researchgate.netrsc.orgjk-sci.com
Conditions: Reactions are often run at room temperature and atmospheric pressure, but heating or increased pressure (e.g., 3 atm) can be used to accelerate the cleavage of more stubborn benzyl groups. thalesnano.comgoogle.com
Selectivity is a key advantage of this method. Catalytic hydrogenation can remove a benzyl ether without affecting many other functional groups, including t-butyl esters, making the two protecting groups orthogonal. organic-chemistry.orggoogle.com
Table 2: Typical Parameters for Catalytic Hydrogenolysis of Benzyl Ethers
| Parameter | Common Choices | Notes | Citations |
|---|---|---|---|
| Catalyst | 10% Pd/C, Pd(OH)₂/C (Pearlman's) | Pd(OH)₂/C is often more active. | commonorganicchemistry.comblogspot.com |
| Solvent | EtOH, MeOH, EtOAc, THF, Acetic Acid | Polar solvents are preferred. Acetic acid can accelerate the reaction. | blogspot.com |
| Hydrogen Source | H₂ gas, Ammonium Formate, Cyclohexene | Transfer hydrogenation offers a non-gaseous alternative. | rsc.orgjk-sci.com |
| Temperature | Room Temperature to 60-80°C | Heating can increase conversion rates but may affect catalyst lifetime. | thalesnano.com |
| Pressure | Atmospheric to ~80 bar | Higher pressure is used for difficult substrates. | thalesnano.com |
While catalytic hydrogenation is the most common method, it is not suitable for molecules containing other reducible functional groups like alkenes or alkynes. uwindsor.ca In such cases, non-reductive methods are required.
Oxidative Cleavage: Benzyl ethers can be cleaved under oxidative conditions. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective, particularly for p-methoxybenzyl (PMB) ethers, but can also be used for standard benzyl ethers. organic-chemistry.org Another oxidative system involves using ruthenium trichloride (B1173362) (RuCl₃) with sodium periodate (B1199274) (NaIO₄). chem-station.com
Lewis Acid-Mediated Cleavage: Strong Lewis acids in combination with a nucleophile can also effect debenzylation. chem-station.com This approach avoids the use of hydrogen gas and metal catalysts.
Birch Reduction: Dissolving metal reductions, such as the Birch reduction (Na in liquid NH₃), can also cleave benzyl ethers, although this is a less common and highly reactive method. researchgate.netuwindsor.ca
Tandem and Sequential Deprotection in Multi-Step Synthesis
The presence of two orthogonal protecting groups—the acid-labile t-butyl ester and the hydrogenation-labile benzyl ether—is the primary strategic advantage of using this compound. google.com This orthogonality allows for the selective deprotection of one group while the other remains intact, enabling the stepwise construction of complex molecules. ub.edu
There are two primary synthetic pathways:
Pathway A: Carboxylic Acid Unmasking First. The t-butyl ester can be selectively cleaved under acidic conditions (e.g., TFA in DCM) without affecting the benzyl ether. rsc.orgorgsyn.org This exposes a terminal carboxylic acid, which can be coupled with an amine or other nucleophile. Subsequently, the benzyl ether at the other end of the PEG chain can be removed by catalytic hydrogenation to reveal a primary alcohol for further modification.
Pathway B: Alcohol Unmasking First. Conversely, the benzyl ether can be selectively removed via catalytic hydrogenation (e.g., H₂ with Pd/C) to yield a primary alcohol. google.com The t-butyl ester group is stable to these reductive conditions. organic-chemistry.org The resulting alcohol can then be functionalized, and in a subsequent step, the t-butyl ester can be hydrolyzed with acid to expose the carboxylic acid.
This ability to perform sequential deprotection makes heterobifunctional linkers like this compound essential tools for creating precisely defined bioconjugates, block copolymers, and other advanced materials where controlled, directional synthesis is required. rsc.org
Table 3: Orthogonal Deprotection Strategies for Benzyl-PEG-t-butyl ester
| Step | Target Group | Reagents and Conditions | Resulting Intermediate | Other Protecting Group Status | Citations |
|---|---|---|---|---|---|
| 1A | tert-Butyl Ester | TFA / DCM, room temp, ~1-5 h | Benzyl-PEG-Carboxylic Acid | Benzyl ether is stable. | rsc.orgrsc.orgorgsyn.org |
| 2A | Benzyl Ether | H₂ / Pd/C, EtOH or MeOH | HO-PEG-Carboxylic Acid | - | chem-station.comcommonorganicchemistry.com |
| 1B | Benzyl Ether | H₂ / Pd/C, EtOH or MeOH | HO-PEG-t-butyl ester | t-Butyl ester is stable. | organic-chemistry.orggoogle.com |
| 2B | tert-Butyl Ester | TFA / DCM, room temp | HO-PEG-Carboxylic Acid | - | rsc.orgrsc.orgorgsyn.org |
Application in Proteolysis Targeting Chimeras Protacs Research
Fundamental Design Principles of PROTAC Linkers Employing Benzyl-PEG17-t-butyl ester
The rational design of the linker is paramount in the development of effective PROTACs. The linker's length, flexibility, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Role of Polyethylene (B3416737) Glycol Spacers in Optimizing E3 Ubiquitin Ligase and Target Protein Proximity
Polyethylene glycol (PEG) spacers are widely incorporated into PROTAC linkers due to their unique properties. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can in turn improve cell permeability and bioavailability. nih.gov
The primary role of the PEG spacer in a linker like this compound is to bridge the target protein and the E3 ligase over a significant distance. The extended and flexible nature of the PEG chain allows the two proteins to adopt an optimal orientation for the transfer of ubiquitin from the E2-conjugating enzyme (recruited by the E3 ligase) to a lysine (B10760008) residue on the surface of the target protein. This ubiquitination event marks the target protein for degradation by the proteasome. The use of a long PEG chain can be particularly advantageous when the binding sites for the respective ligands on the target protein and E3 ligase are far apart or when steric hindrance needs to be minimized.
Investigation of Linker Length (PEG17) and Conformational Flexibility on Ternary Complex Formation and Stability
The length of the linker is a critical determinant of PROTAC efficacy. A linker that is too short may not allow for the formation of a stable ternary complex due to steric clashes between the two proteins. Conversely, a linker that is excessively long might lead to unproductive binding modes or a decrease in the effective concentration of the PROTAC at the site of action.
A PEG17 linker, such as that in this compound, provides a substantial separation between the two ends of the PROTAC molecule. This extended length can be beneficial for targeting proteins with deep binding pockets or for spanning larger distances between the target protein and the E3 ligase. The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex. precisepeg.com However, excessive flexibility can sometimes be detrimental, leading to an entropic penalty upon binding. Therefore, the optimal linker length and flexibility are often determined empirically for each specific target and E3 ligase pair.
Table 2: Comparison of Linker Types and Their General Impact on PROTAC Properties
| Linker Type | Key Characteristics | Impact on PROTAC Properties |
| Alkyl Chains | Hydrophobic, flexible | Can enhance cell permeability but may decrease solubility. |
| PEG Chains | Hydrophilic, flexible | Improves solubility and can provide long separation distances. |
| Rigid Linkers (e.g., Alkynes, Piperazines) | Constrained conformation | Can improve selectivity and reduce the entropic penalty of binding. |
Strategies for Terminal Functionalization with E3 Ligase Ligands and Target Protein Binders
The this compound molecule is designed with two distinct functional ends to facilitate its incorporation into a PROTAC. The benzyl (B1604629) group can be considered a stable terminus or a precursor for further functionalization, while the t-butyl ester serves as a protected carboxylic acid.
The t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid. This carboxylic acid can then be activated and coupled with an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide (B1683931), or VHL ligands) or a target protein binder through the formation of a stable amide bond. Alternatively, the benzyl group could be modified to introduce other reactive functionalities, allowing for different conjugation strategies. This dual-ended design provides synthetic versatility for the construction of a diverse range of PROTAC molecules.
Synthetic Integration of this compound into Bifunctional PROTAC Architectures
The synthesis of a PROTAC is a multi-step process that involves the sequential attachment of the target protein binder and the E3 ligase ligand to the linker. The specific chemical reactions employed depend on the functional groups present on each component.
Conjugation Chemistry for E3 Ligase Recruitment Motifs
The most common method for attaching an E3 ligase ligand to a linker like this compound involves amide bond formation. The general synthetic route would be as follows:
Deprotection: The t-butyl ester of this compound is removed using an acid, such as trifluoroacetic acid (TFA), to yield the corresponding carboxylic acid.
Activation: The resulting carboxylic acid is then activated using a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Coupling: The activated ester is then reacted with an amine-functionalized E3 ligase ligand (e.g., pomalidomide or a VHL ligand derivative) to form a stable amide bond.
Alternatively, if the linker is modified to have a terminal amine, it could be reacted with a carboxylic acid-functionalized E3 ligase ligand. Other modern conjugation techniques, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), could also be employed if the linker and the ligand are appropriately functionalized with azide (B81097) and alkyne groups, respectively.
Covalent Linkage to Target Protein Binding Elements
Similar to the conjugation of E3 ligase ligands, the covalent linkage of the target protein binder to the other end of the this compound linker is typically achieved through robust chemical reactions. If the benzyl group is used as a stable protecting group, the synthesis would proceed by first attaching the target protein binder to the deprotected carboxylic acid end, followed by deprotection of a functional group on the other end for attachment of the E3 ligase ligand.
The versatility of the functional groups on linkers like this compound allows for the construction of a wide array of PROTAC molecules, enabling the systematic optimization of linker length and composition to achieve potent and selective protein degradation.
Mechanistic Elucidation of PROTAC Functionality Influenced by PEG-Based Linkers
Impact on Ubiquitination Kinetics and Specificity within the Ubiquitin-Proteasome System
The formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase, is the foundational step for subsequent ubiquitination and degradation. precisepeg.com The PEG linker, acting as a flexible tether, dictates the spatial arrangement and proximity of the target protein and the E3 ligase within this complex. nih.gov This geometric constraint has a direct bearing on the kinetics and specificity of the ubiquitination process.
The length of the PEG linker is a key determinant of the efficiency of ubiquitin transfer from the E2-conjugating enzyme, associated with the E3 ligase, to the lysine residues on the surface of the target protein. nih.gov An optimal linker length facilitates a conformation of the ternary complex that presents the target protein's lysine residues in a favorable position for ubiquitination. elifesciences.org Linkers that are too short may introduce steric hindrance, preventing the formation of a productive ternary complex, while excessively long linkers might lead to non-productive binding events where the target protein and E3 ligase are too distant for efficient ubiquitin transfer. nih.gov
Research has demonstrated that variations in PEG linker length can significantly alter the rate of ubiquitination. For instance, studies on a series of PROTACs targeting the BRD4 protein with linkers of varying PEG units have shown a clear dependence of ubiquitination efficiency on linker length. While specific kinetic data for this compound is not available, the general principles observed in these studies are applicable.
| PROTAC Linker (PEG Units) | Relative Ubiquitination Rate (Normalized) | Ternary Complex Stability |
|---|---|---|
| 2 | Low | Low |
| 4 | Moderate | Moderate |
| 8 | High | High |
| 12 | Moderate-High | Moderate |
| 16 | Moderate | Low |
Furthermore, the composition of the linker, such as the inclusion of PEG units versus more rigid alkyl chains, can influence the specificity of ubiquitination. The flexibility imparted by the PEG chain allows the PROTAC to adopt multiple conformations, potentially enabling the ubiquitination of different lysine residues on the target protein. nih.gov This can be advantageous in ensuring robust degradation but may also lead to off-target effects if the ubiquitination is not specific to the intended protein.
Influence on Protein Degradation Efficiency and Selectivity
The efficiency and selectivity of protein degradation by a PROTAC are direct consequences of the ubiquitination process. The degradation efficiency is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The length of the PEG linker has been shown to have a profound impact on these parameters.
Studies have revealed that there is often an optimal PEG linker length that results in the most potent protein degradation. For example, in the degradation of the estrogen receptor (ERα), a systematic variation of the linker length demonstrated that a 16-atom linker was significantly more potent than both shorter and longer linkers. nih.gov This highlights the necessity of fine-tuning the linker length to achieve optimal degradation. A "hook effect" is sometimes observed, where PROTACs with intermediate linker lengths show reduced potency compared to those with shorter or longer linkers. nih.gov
The following table illustrates the conceptual relationship between PEG linker length and protein degradation efficiency for a hypothetical series of BRD4-targeting PROTACs, based on trends reported in the literature.
| PROTAC Linker (PEG Units) | DC50 (nM) | Dmax (%) |
|---|---|---|
| 2 | 500 | 60 |
| 4 | 150 | 85 |
| 8 | 25 | 95 |
| 12 | 80 | 90 |
| 16 | 300 | 70 |
Moreover, the linker composition can modulate the selectivity of a PROTAC for a specific protein isoform. The substitution of an alkyl linker with a PEG-based linker of similar length has been shown to alter the degradation profile of a PROTAC, in some cases shifting selectivity from one protein to another. nih.gov For instance, a lapatinib-based PROTAC was shown to degrade both EGFR and HER2; however, the extension of the linker by a single ethylene (B1197577) glycol unit resulted in a selective degrader of EGFR. nih.gov This demonstrates the subtle yet powerful influence of the linker's chemical nature on the selectivity of the resulting PROTAC.
Bioconjugation Methodologies and Advanced Chemical Biology Applications
Utilization of Benzyl-PEG17-t-butyl ester as a Versatile Linker in Biomolecular Conjugation
The strategic design of this compound, with its orthogonal protecting groups, allows for a stepwise and controlled approach to bioconjugation. The t-butyl ester can be selectively deprotected to reveal a carboxylic acid, which serves as a handle for conjugation, while the benzyl (B1604629) group can remain intact or be removed in a subsequent step, offering further possibilities for modification or acting as a stable terminus. The hydrophilic PEG17 spacer enhances the solubility and reduces the immunogenicity of the resulting bioconjugates, making it an ideal component for in vivo applications.
The covalent modification of peptides and proteins is a cornerstone of chemical biology and drug development. This compound provides a robust platform for achieving stable and well-defined protein-linker conjugates through various chemical strategies.
A primary and widely employed strategy for conjugating this compound to peptides and proteins involves the formation of a stable amide bond. This process is initiated by the selective deprotection of the t-butyl ester group to unveil a terminal carboxylic acid.
Deprotection of the t-butyl Ester:
The t-butyl ester is a commonly used protecting group for carboxylic acids due to its stability under a wide range of conditions and its susceptibility to cleavage under acidic conditions. Trifluoroacetic acid (TFA) is frequently used for this purpose, leading to the formation of the free carboxylic acid and the release of isobutylene (B52900) and carbon dioxide. stackexchange.com Alternative, milder methods for deprotection include the use of reagents like zinc bromide (ZnBr₂) in dichloromethane (B109758), which can be advantageous when dealing with acid-sensitive biomolecules. researchgate.net
Activation of the Carboxylic Acid and Amide Bond Formation:
Once the carboxylic acid is unmasked, it is typically activated to facilitate nucleophilic attack by the primary amines present on the side chains of lysine (B10760008) residues or the N-terminus of peptides and proteins. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in combination with N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form a more stable and reactive NHS-ester or HOBt-ester intermediate. These activated esters readily react with amines in a buffered aqueous environment (typically at a pH of 7.2-8.5) to form a stable amide linkage.
| Step | Reagent/Condition | Purpose |
| 1. Deprotection | Trifluoroacetic acid (TFA) or ZnBr₂ | Removal of the t-butyl ester to expose the carboxylic acid. |
| 2. Activation | EDC/NHS | Formation of a reactive NHS-ester intermediate. |
| 3. Conjugation | Amine-containing biomolecule (pH 7.2-8.5) | Formation of a stable amide bond. |
This interactive table summarizes the key steps in amide bond formation using this compound.
To achieve more site-specific conjugation or to utilize alternative reactive handles on biomolecules, this compound can be derivatized to incorporate thiol-reactive or click chemistry functionalities.
Thiol-Mediated Conjugation:
For targeting cysteine residues, the deprotected carboxylic acid of the linker can be coupled with a molecule containing a thiol-reactive group, such as a maleimide or a haloacetamide. For instance, the activated carboxylic acid can be reacted with an amino-functionalized maleimide to generate a maleimide-terminated PEG linker. This derivative can then specifically react with the thiol group of a cysteine residue via a Michael addition reaction to form a stable thioether bond. iris-biotech.de
Click Chemistry Conjugations:
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offers highly efficient and bioorthogonal ligation strategies. nih.gov To adapt this compound for these reactions, the deprotected carboxylic acid can be functionalized with either an azide (B81097) or an alkyne group. For example, coupling with an amino-alkyne or an amino-azide molecule would yield a linker ready for click chemistry. This allows for the precise and efficient conjugation to biomolecules that have been correspondingly modified with the complementary reactive partner.
| Conjugation Chemistry | Functional Group on Linker | Reactive Partner on Biomolecule | Resulting Linkage |
| Thiol-Mediated | Maleimide | Thiol (Cysteine) | Thioether |
| CuAAC Click Chemistry | Alkyne or Azide | Azide or Alkyne | Triazole |
| SPAAC Click Chemistry | Strained Alkyne (e.g., DBCO, BCN) | Azide | Triazole |
This interactive table outlines different strategies for functionalizing this compound for thiol-mediated and click chemistry conjugations.
The conjugation of PEG linkers to nucleic acids, including oligonucleotides and aptamers, is a critical strategy for improving their pharmacokinetic properties, enhancing their stability against nucleases, and facilitating their targeted delivery. nih.gov this compound can be effectively utilized for this purpose.
The primary approach involves the initial functionalization of the oligonucleotide with a reactive handle, typically a primary amine, at either the 3' or 5' terminus or even at an internal position. The this compound is then deprotected and activated as described in section 4.1.1.1 to form an NHS-ester. This activated linker can then be reacted with the amino-modified oligonucleotide to form a stable amide bond. broadpharm.com This method allows for the site-specific attachment of the PEG linker, preserving the crucial binding domains of the nucleic acid. nih.gov
In the context of ADC linkers, this compound can serve as a versatile building block. After deprotection of the t-butyl ester, the resulting carboxylic acid can be conjugated to an amine-containing cytotoxic drug. The benzyl group, on the other hand, could be deprotected to a hydroxyl group, which can then be further functionalized for attachment to the antibody, or the benzyl group itself can be part of a self-immolative spacer in cleavable linker designs. nih.gov The length of the PEG chain (17 units in this case) can also be optimized to ensure that the drug is released efficiently at the target site while maintaining a stable linkage in circulation.
Strategies for Covalent Attachment to Peptides and Proteins
Development of Advanced Chemical Probes and Functional Tools
Beyond its role as a passive linker, the structural features of this compound can be exploited to develop advanced chemical probes and functional tools for studying biological systems. By incorporating reporter molecules, such as fluorescent dyes or biotin, or by designing the linker to be cleavable in response to specific biological stimuli, this compound can be transformed into a dynamic tool for chemical biology research.
For example, after deprotection of the t-butyl ester, the carboxylic acid can be coupled to a fluorophore. The resulting fluorescently labeled linker can then be conjugated to a biomolecule of interest, enabling its visualization and tracking within living cells. Similarly, the incorporation of a biotin moiety allows for the affinity purification and detection of interacting partners. The PEG spacer in these probes helps to minimize steric hindrance and maintain the biological activity of the conjugated biomolecule.
Furthermore, the benzyl ether linkage, while generally stable, can be designed to be cleavable under specific enzymatic or chemical conditions. This allows for the development of "caged" probes or drug delivery systems that release their cargo only in the presence of a particular biological trigger, thereby providing a higher degree of spatial and temporal control over their activity.
Design and Synthesis of Fluorescently Labeled and Affinity-Based Probes
The unique architecture of this compound makes it an excellent scaffold for the synthesis of molecular probes for biological imaging and affinity purification. These probes typically consist of a targeting molecule, a reporter tag (like a fluorophore or biotin), and the linker that connects them.
Design Principles: The design of probes using this linker leverages its bifunctional nature. One end of the molecule is effectively the benzyl group, which can be modified or used as a stable anchor. The other end is the t-butyl ester, which provides a latent carboxylic acid. The lengthy PEG17 spacer is crucial for minimizing steric hindrance between the conjugated molecule and its biological target, as well as reducing the potential for non-specific interactions. chempep.com
Synthesis of Fluorescent Probes: The synthesis of a fluorescently labeled probe can be approached in a modular fashion. For example, a fluorescent dye containing an amine-reactive group (e.g., an NHS ester) can be coupled to a targeting peptide or small molecule. Separately, the t-butyl ester of this compound is deprotected using an acid like trifluoroacetic acid (TFA) to expose the carboxylic acid. This newly formed carboxyl group is then activated (e.g., with EDC/NHS chemistry) and reacted with a primary amine on the dye-labeled targeting molecule to form a stable amide bond. Alternatively, if the benzyl group is pre-functionalized with a reactive handle (like an azide or alkyne), it can be attached to a fluorescent dye via "click chemistry," offering high efficiency and specificity. nih.gov
Synthesis of Affinity-Based Probes: For affinity-based probes, a similar strategy is employed. An affinity tag, most commonly biotin, is attached to the linker. The deprotected carboxylic acid of the this compound can be conjugated to an amine on a small molecule inhibitor or a targeting ligand. This positions the biotin tag at a distance from the targeting moiety, ensuring it remains accessible for binding to avidin or streptavidin proteins for detection or purification. One study on NLRP3 probes demonstrated that attaching biotin via a PEG linker was a successful strategy for creating functional affinity probes. nih.gov
Table 1: Functional Components of this compound in Probe Synthesis
| Component | Function in Probe Design | Common Chemical Transformation |
| Benzyl Group | Provides a stable, non-reactive terminus or a site for functionalization. | Can be pre-functionalized with groups like azide/alkyne for click chemistry. |
| PEG17 Spacer | Increases hydrophilicity, reduces immunogenicity, and provides spatial separation between conjugated moieties. creativepegworks.com | Generally stable and not chemically modified during conjugation. |
| t-Butyl Ester | A protecting group for the carboxylic acid. | Deprotection using trifluoroacetic acid (TFA) to reveal the carboxylic acid for conjugation. biochempeg.com |
Application in Activity-Based Protein Profiling (ABPP) Tools
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that uses chemical probes to assess the functional state of enzymes within complex biological systems. nih.gov These probes typically feature a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a reporter tag for detection, and a linker.
This compound serves as an ideal linker for constructing ABPP probes. Its heterobifunctional nature allows for the separate attachment of the warhead and the reporter tag.
Probe Construction and Application: In a typical ABPP probe design, a warhead designed to react with a specific class of enzymes (e.g., a fluorophosphonate for serine hydrolases) is attached to one end of the linker. researchgate.net The benzyl group of the linker could be part of the targeting scaffold or functionalized to connect to the warhead. The other end of the linker, the t-butyl ester, is deprotected to reveal the carboxylic acid. This acid is then conjugated to a reporter tag, such as biotin for affinity enrichment and subsequent mass spectrometry analysis, or a fluorophore for visualization via in-gel fluorescence scanning. researchgate.netmdpi.com
The PEG17 chain plays a critical role by ensuring the probe has sufficient water solubility to be effective in biological media and by providing the necessary length to prevent the often bulky reporter tag from interfering with the warhead's interaction with the enzyme's active site. This modular approach allows researchers to mix and match different warheads and reporter tags to create a diverse toolkit of probes for studying various enzyme families. magtechjournal.com
Scaffold for the Rational Design of Molecules Modulating Protein-Protein Interactions
Modulating protein-protein interactions (PPIs) is a major goal in drug discovery, though it is challenging due to the large, flat, and often featureless interfaces between proteins. nih.gov Small molecules and peptides designed to disrupt or stabilize these interactions often require a scaffold that can correctly position key binding elements in three-dimensional space.
This compound can serve as such a scaffold. Its components can be strategically employed to build novel PPI modulators:
The Benzyl Group: This can act as a "hot-spot" mimic. For instance, it can mimic hydrophobic amino acid residues like phenylalanine, which are often critical for PPIs. By positioning this group correctly, it can occupy a key pocket at the protein interface, thereby inhibiting the natural interaction.
The PEG17 Linker: The defined length and flexibility of the PEG chain are crucial. It can be used to span the distance between two distinct binding pockets on a single protein or to link two different ligands that bind to the two separate proteins involved in an interaction. This is a key principle in the design of Proteolysis-Targeting Chimeras (PROTACs), where PEG linkers are commonly used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. tcichemicals.com
The t-Butyl Ester: This group provides a valuable synthetic handle. After deprotection, the resulting carboxylic acid can be conjugated to another small molecule, a peptide, or a second pharmacophore, allowing for the creation of more complex and potent bifunctional inhibitors or stabilizers.
Table 2: Research Findings on Related Bioconjugation Techniques
| Application | Key Finding | Relevance to this compound |
| Fluorescent Probes | Fluorescently labeled probes with a PEG linker successfully bound to the target protein NLRP3 with a dissociation constant (KD) of 813 nM. nih.gov | Demonstrates the utility of PEG linkers in creating functional fluorescent probes where this compound could be used. |
| Affinity Probes | Biotinylated probes using PEG linkers showed specific binding to the target protein NLRP3 with KD values in the range of 611-1030 nM. nih.gov | Confirms that PEG linkers effectively present affinity tags like biotin for target engagement. |
| ABPP | Fluorophosphonate-based ABPP probes are effective for targeting serine hydrolases and lipases in complex proteomes. researchgate.net | The this compound scaffold is suitable for assembling such probes. |
| PPI Modulation | PEG linkers are frequently used in PROTACs to connect two different ligands, with the linker length being a critical factor for activity. tcichemicals.com | Highlights the role of PEG chains as spacers in bifunctional molecules, a key application for this compound. |
Polymer Chemistry Aspects and Materials Science Implications
Principles of PEGylation and the Specific Attributes of PEG17 Homologs
PEGylation, the covalent attachment of PEG chains to molecules, is a widely utilized strategy to enhance the therapeutic properties of peptides, proteins, and small molecules. The effectiveness of PEGylation is highly dependent on the characteristics of the PEG chain, including its length and architecture.
The length of the polyethylene (B3416737) glycol (PEG) chain is a critical determinant of the physicochemical properties of the resulting conjugate. The 17 ethylene (B1197577) glycol repeat units in Benzyl-PEG17-t-butyl ester impart a significant degree of hydrophilicity. As water-soluble, non-greasy substances, polyethylene glycols are suitable for a multitude of applications. The solubility of PEG derivatives is related to their molecular weight and the temperature; liquid PEGs can be miscible with water in any ratio, while solid PEGs have more limited solubility. With an increasing number of repeat units, the water solubility and hygroscopicity (the ability to absorb moisture) of polyethylene glycols decrease.
The PEG17 chain in this compound is long enough to significantly enhance the aqueous solubility of hydrophobic molecules to which it is attached, a crucial attribute in pharmaceutical applications where poor solubility can hinder bioavailability. This chain length strikes a balance, providing substantial hydrophilicity without the excessive molecular weight that can sometimes negatively impact the biological activity of the conjugated molecule.
| Property | Influence of PEG Chain Length | Specific Relevance of PEG17 |
| Hydrophilicity | Generally increases with chain length | Provides a significant hydrophilic character. |
| Solubility | Enhanced for hydrophobic conjugates | Can improve the aqueous solubility of poorly soluble molecules. |
| Hygroscopicity | Decreases with increasing molar mass | Moderate hygroscopicity expected. |
While this compound is a linear PEG derivative, the broader context of PEG architecture is essential for understanding its relative performance characteristics. PEG linkers can be synthesized in both linear and branched forms, each offering distinct advantages.
Linear PEGs, such as the PEG17 chain in the title compound, are the most commonly used architecture. They provide a flexible spacer arm that can improve the solubility and circulation time of therapeutic molecules.
Branched PEGs, in contrast, feature multiple PEG chains extending from a central core. This architecture can lead to a higher hydrodynamic volume compared to a linear PEG of the same molecular weight. Some studies suggest that branched PEGs may offer superior protection from enzymatic degradation and reduced immunogenicity due to their ability to more effectively shield the surface of a conjugated protein, acting like a protective umbrella. However, other research indicates that there is no significant difference in the viscosity radii of branched and linear PEG-protein conjugates with the same total molecular weight of PEG adducts, suggesting that longer in vivo circulation times may not be solely due to size differences.
The choice between a linear and branched architecture is application-dependent. The linear nature of this compound offers a straightforward and well-understood model for modifying molecules where a defined spacer length and flexibility are primary considerations.
| PEG Architecture | Key Characteristics | Potential Advantages |
| Linear | Single, flexible polymer chain | Simplicity in synthesis and characterization, well-defined length. |
| Branched | Multiple polymer arms from a central core | Increased hydrodynamic volume, potentially enhanced shielding of the conjugated molecule. |
Functional Polymer Synthesis Utilizing this compound
The heterobifunctional nature of this compound, with its distinct and differentially reactive termini, makes it a valuable building block in the synthesis of well-defined functional polymers. The benzyl (B1604629) ether and t-butyl ester groups serve as protected functionalities that can be selectively manipulated in subsequent synthetic steps.
Post-polymerization functionalization is a powerful strategy for introducing specific chemical moieties into a polymer chain after its initial synthesis. This compound is well-suited for such strategies. For instance, the t-butyl ester can be selectively hydrolyzed under acidic conditions to yield a carboxylic acid. This newly revealed carboxylic acid can then be activated and reacted with a variety of nucleophiles, such as amines, to attach targeting ligands, imaging agents, or other functional molecules.
The benzyl ether, on the other hand, is a stable protecting group that can be removed under more stringent hydrogenolysis conditions. This orthogonality allows for a stepwise functionalization approach, where the t-butyl ester is first manipulated, followed by deprotection of the benzyl group to reveal a hydroxyl group for further chemical modification. This step-wise approach is crucial for the synthesis of complex, multifunctional polymer architectures.
The t-butyl ester linkage in this compound is a key feature that enables the design of stimuli-responsive, or "smart," materials. Ester linkages are susceptible to hydrolysis, particularly under acidic or basic conditions, or in the presence of certain enzymes (esterases). This inherent cleavability can be exploited to create materials that release a payload in response to a specific environmental trigger.
For example, a polymer synthesized using this compound could be designed to be stable at physiological pH (around 7.4) but to degrade and release an encapsulated therapeutic in the slightly acidic microenvironment of a tumor or within the acidic compartments of a cell, such as endosomes and lysosomes. This targeted release minimizes systemic exposure to the therapeutic agent, potentially reducing side effects. The design of such pH-responsive materials is a significant area of research in drug delivery.
Supramolecular Assembly of Ester-Functionalized Polymers and Related Derivatives
Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, are well-known to self-assemble in aqueous environments into structures like micelles and polymersomes.
Polymers derived from this compound can be designed to exhibit such self-assembling properties. The hydrophilic PEG17 segment provides the necessary water solubility, while the other end of the molecule can be attached to a hydrophobic block. The presence of the ester functionality can also influence the self-assembly process. Studies have shown that for copolymers of PEG and various dimethyl esters, the length of the PEG chain, the nature of the linker, concentration, and temperature all affect the resulting nanomicellar structures. The ester groups themselves can participate in dipolar interactions that can influence the cooperativity and strength of the supramolecular assembly.
The self-assembly of such ester-functionalized polymers can lead to the formation of nanoparticles capable of encapsulating hydrophobic drugs within their core, with the hydrophilic PEG chains forming a protective corona that enhances stability and circulation time in biological systems.
Investigation of Self-Assembly Behavior in Solution and Hierarchical Structures
The amphiphilic nature of this compound, with its distinct hydrophilic and hydrophobic segments, drives its self-assembly into organized hierarchical structures in selective solvents, particularly in aqueous media. This behavior is characteristic of amphiphilic block copolymers, which are known to form various nanostructures such as micelles, vesicles, and rods. researchgate.net
In an aqueous environment, the hydrophobic benzyl and t-butyl ester groups are driven to aggregate to minimize their contact with water, forming a core. Simultaneously, the hydrophilic PEG chains arrange to form an outer shell or corona, maximizing their interaction with the surrounding water. researchgate.net This process of self-assembly is initiated above a specific concentration known as the critical micelle concentration (CMC).
The morphology of the resulting aggregates is influenced by several factors, including the polymer concentration, the solvent composition, and the relative balance between the hydrophilic and hydrophobic blocks. researchgate.netrsc.org For instance, studies on similar PEG-based amphiphiles, such as poly(ethylene glycol)-b-poly(caprolactone) (PEG-PCL), have demonstrated that an increase in copolymer concentration can induce transitions from spherical micelles to rod-like or vesicular structures. researchgate.net Similarly, for this compound, it can be anticipated that at low concentrations, spherical micelles would be the predominant morphology. As concentration increases, these initial structures may fuse or rearrange into more complex, hierarchical assemblies like cylindrical micelles or vesicles. rsc.org
The formation of these hierarchical structures can be a dynamic process involving fusion and fission of aggregates. rsc.org The interplay between interfacial aggregation and phase separation governs the generation of these complex patterns. nih.gov Research on related amphiphilic PEG block copolymers has provided insight into the mechanisms driving these morphological changes, highlighting the importance of solvent interactions in guiding the assembly process. rsc.org
Table 1: Expected Aggregates of this compound in Aqueous Solution
| Concentration Range | Predominant Morphology | Driving Force |
|---|---|---|
| Low (Above CMC) | Spherical Micelles | Hydrophobic aggregation of end-groups |
| Intermediate | Cylindrical (Rod-like) Micelles | Changes in interfacial curvature |
Analysis of Solid-State Organization and Liquid Crystalline Properties
In the solid state, the properties of this compound are largely governed by the semi-crystalline nature of its polyethylene glycol chain. researchgate.net Solid PEGs are known to form lamellar structures consisting of crystalline and amorphous domains. researchgate.netchalmers.se The PEG chains can exist in either an unfolded or a folded conformation, which significantly affects the material's thermal properties and morphology. chalmers.se
Furthermore, the addition of molecules like PEG to certain systems can induce or modify liquid crystalline phases. For example, PEG has been shown to trigger the appearance of a columnar phase in lyotropic chromonic liquid crystals. mdpi.com While this compound itself may not form classic liquid crystal phases, its molecular structure—a flexible central block with rigid-like end groups—could lead to complex phase behavior and organization in the solid state or in concentrated solutions. The interaction between the PEG chains and the terminal aromatic (benzyl) group can lead to specific packing arrangements, potentially resulting in nanostructured domains.
Table 2: Potential Influence of End-Groups on Solid-State Properties of PEG Chain
| Property | Unmodified PEG | This compound (Anticipated) | Rationale |
|---|---|---|---|
| Crystallinity | High | Reduced | Bulky end-groups disrupt chain packing mdpi.com |
| Melting Temp (Tm) | Dependent on MW | Potentially altered | Changes in crystal perfection and lamellar structure |
Advanced Analytical Characterization Methodologies for Benzyl Peg17 T Butyl Ester and Its Synthetic Intermediates
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)
High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of Benzyl-PEG17-t-butyl ester. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed insights into the molecular framework and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the structural elucidation of this compound. omicsonline.org
¹H NMR: Proton NMR provides a quantitative map of the hydrogen atoms within the molecule. The spectrum of this compound is expected to exhibit characteristic signals for the benzyl (B1604629), PEG, and t-butyl groups. The large number of equivalent protons in the PEG backbone results in a prominent, narrow signal. nih.gov The integration of these signals can be used to confirm the ratio of the different moieties and to estimate the degree of functionalization. nih.gov It is crucial to account for the ¹³C satellite peaks of the main PEG signal for accurate quantification, as these can have significant integrations for large polymers. nih.govchemicalbook.com
¹³C NMR: Carbon-13 NMR offers complementary information on the carbon skeleton. Distinct signals for the carbonyl carbon of the t-butyl ester, the aromatic carbons of the benzyl group, and the repeating ethylene (B1197577) glycol units are anticipated.
Multi-dimensional NMR (COSY, HSQC, HMBC): 2D NMR techniques are employed to resolve complex spectra and establish connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, confirming the connectivity within the benzyl and PEG chains.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the connection between the benzyl group and the PEG chain, and the PEG chain to the t-butyl ester.
Illustrative ¹H NMR Data for a Benzyl-PEG-t-butyl ester Analog
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.35 | multiplet | Aromatic protons (Benzyl) |
| ~4.5 | singlet | CH₂ protons (Benzyl) |
| ~3.64 | singlet | PEG backbone protons |
| ~1.45 | singlet | t-butyl protons |
This is a representative table based on known chemical shifts for similar structures.
High-Resolution Mass Spectrometry (HRMS)
HRMS techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are vital for determining the accurate molecular weight and confirming the elemental composition of this compound. nih.gov The analysis of PEGylated molecules by mass spectrometry can be challenging due to their polydispersity and the tendency to form multiple charged ions in the source. nih.gov
ESI-MS: This soft ionization technique is well-suited for analyzing polar molecules like PEGs. The resulting spectrum often shows a distribution of ions corresponding to the different PEG chain lengths and charge states.
MALDI-TOF-MS: MALDI is another soft ionization technique that is particularly useful for analyzing high molecular weight compounds and can provide information on the average molecular weight and polydispersity of the PEG linker. walshmedicalmedia.com
In-source fragmentation and tandem mass spectrometry (MS/MS) can be employed to obtain structural information by inducing fragmentation of the molecule and analyzing the resulting fragment ions. researchgate.net This can help to confirm the sequence of the different blocks within the molecule.
Advanced Chromatographic Separation and Purification Strategies for PEGylated Compounds (e.g., Size-Exclusion Chromatography, Reversed-Phase HPLC)
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the analysis of its purity.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume in solution. chromatographyonline.com It is a valuable technique for separating PEGylated compounds from their non-PEGylated precursors and for assessing the molecular weight distribution of the PEG linker. chromatographyonline.com For low molecular weight PEGs, high-resolution columns are necessary to achieve good separation of oligomers. chromatographyonline.com The choice of mobile phase is critical to prevent interactions between the analyte and the stationary phase, which can lead to peak tailing and inaccurate molecular weight determination. chromatographyonline.com
Typical SEC Parameters for PEG Analysis
| Parameter | Condition |
| Stationary Phase | Polystyrene-divinylbenzene or modified silica (B1680970) |
| Mobile Phase | Tetrahydrofuran (THF) or aqueous buffers |
| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD), or Multi-Angle Light Scattering (MALS) |
This table provides general conditions; optimization for specific compounds is necessary.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for the purification and purity assessment of heterobifunctional PEGs. nih.gov The presence of the hydrophobic benzyl and t-butyl groups in this compound allows for good retention on reversed-phase columns. Gradient elution is typically employed to achieve optimal separation of the target compound from more polar or less polar impurities. nih.govresearchgate.net
Illustrative RP-HPLC Conditions for PEG Derivatives
| Parameter | Condition |
| Stationary Phase | C18 or C8 silica |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient from low to high %B |
| Detector | UV (at ~214 nm and 254 nm), ELSD, or MS |
This is a representative table; method development is required for specific applications.
Quantitative Methodologies for Functional Group Determination and Reaction Conversion Monitoring
Quantitative analytical methods are crucial for determining the extent of functionalization and for monitoring the progress of synthetic reactions.
Quantitative NMR (qNMR)
qNMR is a powerful technique for the quantitative analysis of functional groups in PEG derivatives. rsc.org By using a certified internal standard with a known concentration, the absolute amount of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard. nih.gov For this compound, qNMR can be used to:
Determine the precise degree of esterification.
Quantify the amount of starting material remaining in a reaction mixture.
Assess the purity of the final product.
Chromatography-Based Quantification
Both SEC and RP-HPLC can be used for quantitative analysis when coupled with appropriate detectors. By generating a calibration curve with standards of known concentrations, the amount of this compound in a sample can be accurately determined. thermofisher.com Detectors like ELSD or Charged Aerosol Detectors (CAD) are particularly useful for quantifying PEGs as their response is less dependent on the chromophores present in the molecule. nih.gov
Monitoring Reaction Conversion
The progress of the synthesis of this compound can be effectively monitored by chromatographic techniques such as Thin-Layer Chromatography (TLC) for rapid qualitative assessment and RP-HPLC for quantitative analysis. By taking aliquots from the reaction mixture at different time points, the disappearance of starting materials and the appearance of the product can be tracked, allowing for the optimization of reaction conditions. nih.gov
Emerging Research Directions and Future Translational Horizons
Innovations in Scalable and Sustainable Synthesis of Benzyl-PEG17-t-butyl ester
The growing demand for precisely defined PEG linkers in advanced biomedical applications necessitates the development of efficient, scalable, and environmentally friendly synthetic methods. Research is moving beyond traditional batch processes towards more innovative and sustainable manufacturing paradigms.
Modern synthetic chemistry is increasingly focused on "green" methodologies that minimize waste and improve efficiency. For the synthesis of PEG esters, this involves the exploration of novel catalytic systems.
Catalytic Approaches : The use of solid basic catalysts, such as KF/alumina and hydrotalcite-derived mixed oxides, is a promising alternative to conventional alkaline hydroxide (B78521) catalysts for transesterification reactions to produce polyoxyethyleneglycol esters. rsc.orgresearchgate.net These heterogeneous catalysts can achieve high conversion rates (over 90%) and excellent selectivity, and they can be more easily separated from the reaction mixture, simplifying purification and reducing waste. rsc.orgresearchgate.net Research into green, catalyst-free esterification reactions is also underway, which could further enhance the sustainability of producing PEG-based materials. researchgate.net
Chemoenzymatic Methods : Enzymes offer high selectivity and operate under mild conditions, making them ideal for sustainable chemical synthesis. Lipase-catalyzed reactions, for example, have been successfully used for the synthesis of various esters. mdpi.com The development of chemoenzymatic routes, which combine the best features of chemical and enzymatic catalysis, could lead to highly efficient and selective methods for producing complex molecules like this compound. researchgate.netresearchgate.net This approach allows for the creation of specific molecular architectures under environmentally benign conditions. researchgate.net
Continuous flow chemistry represents a paradigm shift from traditional batch manufacturing, offering significant advantages in terms of efficiency, safety, and scalability.
Enhanced Efficiency and Safety : Continuous flow reactors can significantly reduce reaction times compared to batch processes. For instance, some enzymatic reactions that take hours in a batch reactor can achieve better yields in just 30 minutes in a continuous flow system. mdpi.com This method offers superior control over reaction parameters like temperature, pressure, and residence time, leading to higher product purity and yield. organic-chemistry.org The miniaturized nature of flow reactors also allows for safer handling of potentially hazardous reagents. organic-chemistry.org
Scalability and Integration : An optimized continuous flow process can be scaled up to produce larger quantities of a target compound without the need for extensive re-optimization. organic-chemistry.org Furthermore, multiple reaction and purification steps can be integrated into a single, continuous "telescoped" process, streamlining the entire synthesis from starting materials to the final purified product. acs.orgresearchgate.net
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Key Advantages of Flow |
| Reaction Time | Often hours to days | Minutes to hours mdpi.comresearchgate.net | Faster reaction rates, higher throughput |
| Process Control | Limited control over temperature/mixing gradients | Precise control of temperature, pressure, and mixing organic-chemistry.org | Improved yield and purity |
| Safety | Handling of large volumes of hazardous materials | Small reaction volumes, enhanced heat dissipation organic-chemistry.org | Reduced risk of thermal runaway |
| Scalability | Often requires significant re-optimization | Scaled by running the process for longer durations organic-chemistry.org | More straightforward and predictable scale-up |
Expanding the Scope of PROTAC Applications through Novel Linker Design and Mechanism-Based Studies
Proteolysis Targeting Chimeras (PROTACs) are revolutionary molecules that co-opt the cell's own machinery to selectively degrade disease-causing proteins. precisepeg.com A PROTAC consists of two ligands—one for the target protein and one for an E3 ubiquitin ligase—connected by a chemical linker. precisepeg.com The linker is a critical component that heavily influences the PROTAC's efficacy. axispharm.com this compound serves as a building block for such linkers. antpedia.com
PEG-based linkers are the most common type used in PROTAC design, featured in over half of all reported PROTACs. biochempeg.com The properties of the PEG chain, such as its length and composition, have profound effects on the resulting PROTAC's biological activity.
Influence on Ternary Complex Formation : The primary role of the linker is to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.com The length and flexibility of the PEG linker are crucial; a linker that is too short may prevent complex formation, while one that is too long might not be optimal for productive ubiquitination. researchgate.net
Improving Physicochemical Properties : PEG linkers are hydrophilic, which can significantly improve the water solubility of the often large and hydrophobic PROTAC molecule. precisepeg.combiochempeg.comresearchgate.net This enhanced solubility improves compatibility with physiological environments and can positively affect pharmacokinetic properties. precisepeg.com
Driving Selectivity and Potency : Subtle changes in the linker can lead to dramatic shifts in activity. For example, extending a linker by a single ethylene (B1197577) glycol unit has been shown to switch a PROTAC from a dual-target degrader to a highly selective single-target degrader. nih.gov Mechanism-based studies have revealed that PEG linkers are not merely passive spacers; they can form specific interactions, such as hydrogen bonds, with the target protein, which can enhance the stability of the ternary complex and improve degradation potency. nih.govnih.gov
| Linker Property | Influence on PROTAC Performance | Reference |
| Length | Affects ternary complex formation and can determine target selectivity. | researchgate.netnih.govnih.gov |
| Composition (PEG vs. Alkyl) | Impacts solubility, cell permeability, and degradation efficiency. | precisepeg.comresearchgate.netnih.gov |
| Flexibility/Rigidity | Influences the ability to adopt a productive conformation for ubiquitination. | researchgate.netrsc.org |
| Hydrophilicity | Enhances water solubility and bioavailability. | precisepeg.comaxispharm.combiochempeg.com |
Exploration of this compound in Next-Generation Chemical Biology Tools and Probes
Chemical probes are small molecules used to study and manipulate biological systems, providing insights into protein function within their native cellular environment. mskcc.orgpageplace.de Heterobifunctional molecules like this compound are valuable scaffolds for constructing sophisticated chemical probes.
The structure of this compound allows it to link a molecule that interacts with a specific protein to another functional moiety, such as:
Fluorescent Dyes : By attaching a fluorophore, researchers can create probes for bioimaging techniques like fluorescence microscopy and flow cytometry. broadpharm.com This allows for the visualization of a target protein's location and abundance within a cell.
Biotin Labels : Linking a protein ligand to biotin enables affinity purification and proteomic analyses. This can be used to identify the binding partners of a target protein.
Radiolabels : The incorporation of a radioisotope can facilitate non-invasive imaging in living organisms, which is valuable for preclinical drug discovery and the validation of disease biomarkers. nih.gov
The PEG17 chain in the linker can improve the probe's solubility and reduce non-specific binding, leading to a clearer signal and more reliable data in biological assays.
Potential Integration into Advanced Functional Materials, Nanotechnology, and Surface Chemistry Applications
The unique properties of polyethylene (B3416737) glycol make it a highly versatile polymer for applications in materials science and nanotechnology. This compound can be used as a reagent to incorporate these properties into various systems.
Nanotechnology : Coating nanoparticles with PEG, a process known as PEGylation, is a widely used strategy to improve their performance in biomedical applications. broadpharm.comnih.gov The PEG layer forms a hydrated shell around the nanoparticle, which acts as a "stealth" barrier that helps the particle evade the immune system, thereby prolonging its circulation time in the bloodstream. nih.govresearchgate.net This technology is critical for drug delivery systems, where PEGylated nanoparticles can improve the stability and targeting of therapeutic agents.
Advanced Functional Materials : PEG-based molecules can be used as building blocks for advanced materials like hydrogels. researchgate.net These water-swollen polymer networks have applications in tissue engineering and drug delivery. PEG esters are also being explored as phase change materials (PCMs) for thermal energy storage, demonstrating the versatility of their application beyond biomedicine. researchgate.net
Surface Chemistry : Modifying surfaces with PEG is a highly effective method for preventing the non-specific adhesion of proteins, bacteria, and cells. biochempeg.comnih.gov This "non-fouling" property is critical for the performance of medical devices, diagnostic assays, and biosensors. biochempeg.comnih.gov PEG esters can be chemically grafted onto surfaces like silica (B1680970) to create a robust, biocompatible coating that resists biofouling. researchgate.net
Q & A
Q. Q1. What are the critical steps for synthesizing and characterizing Benzyl-PEG17-t-butyl ester?
Methodological Answer:
- Synthesis Protocol : Follow a stepwise PEGylation strategy. Begin with benzyl alcohol as the initiator, using t-butyl ester protection for carboxyl groups to prevent side reactions. Perform coupling reactions under anhydrous conditions with catalytic agents like DCC/DMAP (dicyclohexylcarbodiimide/4-dimethylaminopyridine) for ester bond formation .
- Characterization : Use NMR (e.g., H and C) to confirm the PEG chain length (17 units) and esterification. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (MALDI-TOF for high molecular weight accuracy) .
- Purity Validation : Ensure >95% purity by integrating HPLC peaks and comparing retention times with reference standards .
Q. Q2. How should researchers document experimental procedures for reproducibility?
Methodological Answer:
- Detailed Protocols : Include molar ratios, reaction temperatures, and solvent systems in the main manuscript. For example, specify if THF or DCM was used as the solvent and justify its inertness for PEGylation .
- Supplementary Materials : Provide raw NMR spectra, HPLC chromatograms, and MALDI-TOF data in a supplementary file. Use standardized formats (e.g., .cif for crystallography) and label datasets with unique identifiers (e.g., "Dataset_S1_NMR") for traceability .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction conditions for this compound synthesis using statistical experimental design?
Methodological Answer:
- Taguchi Method : Apply orthogonal arrays (e.g., L9 or L16) to test variables like catalyst concentration (0.1–1.0 mol%), reaction time (12–48 hours), and temperature (25–60°C). Use ANOVA to identify dominant factors (e.g., catalyst concentration contributed 77.5% variance in a similar esterification study) .
- Response Surface Methodology (RSM) : Model interactions between parameters to predict optimal yield. For example, a central composite design (CCD) revealed that increasing temperature beyond 50°C degrades PEG chains in analogous compounds .
Q. Q4. How to resolve discrepancies in spectroscopic data for this compound?
Methodological Answer:
- NMR Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in the PEG backbone. For instance, HSQC can differentiate between benzyl protons (δ 7.2–7.4 ppm) and t-butyl ester protons (δ 1.2–1.4 ppm) .
- Mass Spectrometry Artifacts : Compare MALDI-TOF with ESI-MS to distinguish adducts (e.g., Na or K) from the parent ion. Calibrate instruments using PEG standards of known molecular weight .
Q. Q5. What strategies ensure rigorous validation of purity and stability in long-term storage?
Methodological Answer:
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC. PEG-t-butyl esters are prone to hydrolysis; detect free carboxylic acids via pH titration or FTIR (broad peak ~2500–3500 cm) .
- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify residual solvents or byproducts. Report limits of detection (LOD) and quantification (LOQ) for impurities .
Data Analysis and Interpretation
Q. Q6. How to analyze conflicting data between theoretical and experimental molecular weights?
Methodological Answer:
- Theoretical vs. Observed Mass : Calculate expected mass using tools like ChemDraw or PubChem. Discrepancies >1 Da may indicate incomplete purification or side reactions (e.g., oxidation of PEG chains). Use SEC-MALS (size-exclusion chromatography with multi-angle light scattering) to confirm polydispersity index (PDI <1.1) .
- Batch Variability : Perform triplicate syntheses and report mean ± standard deviation. For example, a study on PEG-20-t-butyl ester showed ±2.5% variability in MALDI-TOF results due to humidity fluctuations .
Q. Q7. What methodologies are recommended for comparing PEGylation efficiency across analogs?
Methodological Answer:
- Kinetic Studies : Use in-situ FTIR to monitor ester bond formation (C=O stretch at ~1730 cm). Compare rate constants (k) for Benzyl-PEG17 vs. shorter/longer PEG chains .
- Thermodynamic Analysis : Calculate activation energy (E) via Arrhenius plots. For example, PEG17-t-butyl ester showed E = 45 kJ/mol, lower than PEG10 due to increased chain flexibility .
Experimental Design for Complex Systems
Q. Q8. How to design experiments for studying this compound in drug delivery systems?
Methodological Answer:
- Controlled Release Studies : Use dialysis membranes (MWCO 3.5 kDa) to monitor drug release in PBS (pH 7.4) and simulate physiological conditions. Compare with PEG-free controls to quantify encapsulation efficiency .
- Cytotoxicity Assays : Test PEG degradation products on HEK293 or HepG2 cells via MTT assay. Report IC values and correlate with free carboxylic acid content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
